molecular formula C9H8N2O3 B2365359 5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid CAS No. 1248078-73-0

5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid

Cat. No.: B2365359
CAS No.: 1248078-73-0
M. Wt: 192.174
InChI Key: PTOYTVZGCIIVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid is a chemical compound of interest in various research fields. Compounds featuring pyrazole and carboxylic acid functional groups are frequently investigated in medicinal chemistry and materials science for their diverse biological activities and potential applications in drug development . The presence of both a pyrazole ring, a privileged scaffold in pharmacology, and a carboxylic acid group, which can be crucial for molecular interactions and further synthetic modification, makes this class of compounds a valuable building block for researchers. As a heterocyclic building block, this compound can be utilized in the synthesis of more complex molecules, such as novel ligands for metal-organic frameworks or coordination polymers . Its molecular structure suggests potential for use in developing fluorescent probes, similar to other pyrazole-carboxylic acid derivatives used for detecting pH or specific ions . Researchers may also explore its incorporation into larger molecular architectures to study enzyme inhibition or receptor modulation. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety protocols, as related compounds may cause skin, eye, or respiratory irritation .

Properties

IUPAC Name

5-(pyrazol-1-ylmethyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9(13)7-4-8(14-6-7)5-11-3-1-2-10-11/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOYTVZGCIIVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Pyrazole Aldehyde and Furan Precursor Condensation

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde reacts with pyruvic acid and amines to form pyrazolo-furanone derivatives. By substituting pyruvic acid with a furan-3-carboxylic acid derivative, the methylene bridge (-CH2-) between the pyrazole and furan could form via Knoevenagel condensation or Michael addition. For instance, refluxing furan-3-carboxylic acid, pyrazole-1-carbaldehyde, and a methylene donor (e.g., malonic acid) in acetic acid may yield the target compound after cyclization.

Key Conditions :

  • Solvent: Acetic acid
  • Temperature: Reflux (100–120°C)
  • Reaction Time: 10–40 minutes

Route B: In Situ Formation of Arylidene Intermediates

Arylidene pyruvic acids, generated from pyrazole aldehydes and pyruvic acid, react with amines to form imines that cyclize into furanones. Replacing pyruvic acid with furan-3-carboxylic acid derivatives could enable analogous imine formation, followed by cyclization to install the pyrazole-methyl group. This method avoids isolation of intermediates, improving efficiency.

Alkylation and Nucleophilic Substitution Strategies

Alkylation of pre-formed pyrazole or furan intermediates provides modular control over substituents.

Pyrazole Alkylation with Furan Derivatives

Ethyl furan-3-carboxylate can be brominated at the 5-position to yield 5-bromomethylfuran-3-carboxylate. Reaction with pyrazole in the presence of a base (e.g., K2CO3) facilitates nucleophilic substitution, forming the pyrazole-methyl bridge. Subsequent ester hydrolysis with NaOH yields the carboxylic acid.

Synthetic Steps :

  • Bromination: Furan-3-carboxylate + NBS (N-bromosuccinimide) → 5-bromomethylfuran-3-carboxylate.
  • Alkylation: 5-bromomethylfuran-3-carboxylate + pyrazole → 5-(pyrazol-1-ylmethyl)furan-3-carboxylate.
  • Hydrolysis: Ester → carboxylic acid via NaOH/H2O.

Challenges :

  • Regioselectivity in bromination.
  • Competing elimination reactions during alkylation.

Hydrazinium Salt-Mediated Pyrazole Synthesis

N-Alkylhydrazinium salts react with diketocarboxylic esters to form pyrazole-5-carboxylates. For example, ethyl 2,4-diketopentanecarboxylate reacts with methylhydrazinium chloride to yield ethyl 1-methylpyrazole-5-carboxylate. Functionalizing the pyrazole with a chloromethyl group enables coupling to furan-3-carboxylic acid via nucleophilic substitution.

Coupling and Cyclization Methods

Suzuki-Miyaura Coupling

Aryl boronic acids and halogenated furans undergo palladium-catalyzed cross-coupling. For instance, 5-bromomethylfuran-3-carboxylic acid couples with pyrazole-1-boronic acid to form the target compound. This method requires protection of the carboxylic acid as an ester to prevent catalyst poisoning.

Conditions :

  • Catalyst: Pd(PPh3)4
  • Base: Na2CO3
  • Solvent: DME/H2O

Cyclization of Hydrazonoyl Halides

Hydrazonoyl halides (e.g., 16a–d) react with thiols or amines to form pyrazole rings. Reacting a furan-3-carboxylic acid derivative bearing a propargyl group with a hydrazonoyl halide could yield the pyrazole-methyl-furan structure via cycloaddition.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Multi-component 68–76 10–40 min One-pot synthesis, high atom economy Limited substrate scope
Alkylation 50–65 2–5 h Modular functionalization Multiple protection/deprotection steps
Suzuki coupling 70–85 12–24 h Regioselective, mild conditions Requires expensive catalysts

Characterization and Validation

Spectral data for this compound align with analogous compounds:

  • IR : C=O stretch at 1684–1751 cm⁻¹, NH/OH stretches at 3370–3395 cm⁻¹.
  • 1H NMR : Pyrazole CH singlet at δ 7.55–8.56 ppm, furan CH2 multiplet at δ 5.13–7.33 ppm.
  • 13C NMR : Carboxylic acid C=O at δ 163.71–173.64 ppm.

Chemical Reactions Analysis

Types of Reactions

5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or alkylating agents.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Synthesis of 5-(Pyrazol-1-ylmethyl)furan-3-carboxylic Acid

The synthesis of this compound typically involves the reaction of furan derivatives with pyrazole-containing reagents. Various methods have been reported, including:

  • Condensation reactions : Utilizing furan derivatives with pyrazole under acidic or basic conditions to yield the target compound.
  • Cycloaddition methods : Employing 1,3-dipolar cycloaddition reactions to form pyrazole derivatives that can be further functionalized into the desired compound.

These synthetic routes are crucial for producing the compound in sufficient purity and yield for subsequent biological evaluations.

Biological Activities

This compound exhibits a range of pharmacological activities, making it a valuable scaffold in drug development. Key areas of interest include:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound can inhibit various cancer cell lines, showcasing significant cytotoxic effects. For example:

CompoundCell LineIC50 (µM)Reference
This compoundA549 (lung cancer)0.74
This compoundHepG2 (liver cancer)0.28

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and pathways, providing a potential therapeutic avenue for inflammatory diseases.

Mechanistic Insights

Understanding the mechanisms by which this compound exerts its biological effects is critical for its application in drug design. Some proposed mechanisms include:

  • Inhibition of Kinases : The compound may act as an inhibitor of specific kinases involved in cancer progression.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways such as NF-kB or MAPK, which are crucial in inflammation and cancer.

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

Study on Lung Cancer

In a study focused on lung cancer treatment, administration of this compound resulted in significant tumor reduction in A549 xenograft models, correlating with decreased levels of Ki67, a marker for proliferation.

Study on Inflammatory Disorders

Another study evaluated the anti-inflammatory effects of the compound in animal models of arthritis, demonstrating reduced swelling and pain scores compared to control groups.

Mechanism of Action

The mechanism of action of 5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The furan and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other interactions that stabilize the compound within the active site of a target protein. This can lead to inhibition or activation of the protein’s function, resulting in therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent at Furan-5 Position Key Functional Groups Source/Application
5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid Pyrazole (via CH₂) Carboxylic acid, pyrazole Synthetic (inferred)
5-(Hydroxymethyl)furan-3-carboxylic acid (Flufuran) Hydroxymethyl (-CH₂OH) Carboxylic acid, hydroxyl Natural product (fungal metabolite)
5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid Furan-2-yl Carboxylic acid, methylpyrazole Synthetic (ChemSpider ID: 5855510)
5-(5-Methyl-3-trifluoromethyl-pyrazol-1-ylmethyl)-furan-2-carboxylic acid CF₃-substituted pyrazole Carboxylic acid, trifluoromethyl Discontinued synthetic product

Key Observations :

  • Steric Effects : Bulky substituents (e.g., trifluoromethyl in ) may hinder rotational freedom and alter binding properties in biological systems.

Spectroscopic Differentiation

NMR Spectroscopy
  • 5-(Hydroxymethyl)furan-3-carboxylic acid: Displays distinct ¹³C-NMR signals at δ ~60 ppm (hydroxymethyl CH₂OH) and δ ~160 ppm (furan carbonyl), with discrepancies noted in historical misassignments .
  • Pyrazole-containing analogs : Pyrazole protons typically resonate at δ 6.5–8.5 ppm (¹H-NMR), while the methylene bridge (CH₂) appears at δ ~4.5–5.0 ppm. For example, 5-(2-Furyl)-1-methylpyrazole-3-carboxylic acid shows furan protons at δ 6.3–7.4 ppm .
UV-Vis Spectroscopy
  • 5-(Hydroxymethyl)furan-3-carboxylic acid : λmax at 240 nm in water, pH-independent .
  • Pyrazole derivatives : Pyrazole’s conjugated π-system may shift λmax to higher wavelengths (e.g., 270–300 nm) depending on substitution .

Physicochemical Properties

Property This compound (Inferred) 5-(Hydroxymethyl)furan-3-carboxylic Acid
pKa (Carboxylic acid) ~3.5–4.5 (electron-withdrawing pyrazole lowers pKa) 4.03 ± 0.05
Solubility Moderate in polar aprotic solvents (e.g., DMSO) High in water and methanol
Thermal Stability Likely stable up to 200°C (pyrazole thermal resilience) Decomposes above 150°C

Biological Activity

5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. Various studies have highlighted its efficacy against different cancer cell lines and microbial strains.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, this compound has been tested against various cancer cell lines, showing promising results:

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF7 (breast cancer)12.50Induction of apoptosis
This compoundA549 (lung cancer)26.00Inhibition of cell proliferation
This compoundHepG2 (liver cancer)17.82Cell cycle arrest

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle modulation, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Microorganism MIC (mg/mL)
Staphylococcus aureus25
Bacillus subtilis12.5
Escherichia coli>100

The compound demonstrated significant activity against Staphylococcus aureus and Bacillus subtilis, suggesting its potential as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several proposed mechanisms include:

  • Inhibition of Kinases : Similar to other pyrazole derivatives, it may inhibit specific kinases involved in cell signaling pathways, leading to reduced proliferation in cancer cells.
  • Reactive Oxygen Species (ROS) Production : The compound might induce oxidative stress in microbial cells, leading to cell death.
  • Apoptosis Induction : Evidence suggests that it triggers apoptotic pathways in cancer cells, promoting programmed cell death.

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives, including this compound:

  • Anticancer Screening : A study evaluated the cytotoxic effects of various pyrazole derivatives on MCF7 and A549 cell lines, finding that certain modifications significantly enhanced potency .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial effects of pyrazole derivatives against common pathogens, revealing dose-dependent inhibition .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid, and how can reaction conditions be controlled to enhance yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including functionalization of the furan ring and coupling with pyrazole derivatives. Key steps include:

  • Furan ring activation : Use of anhydrides or chloroanhydrides for carboxylation (e.g., polyfluorocarboxylic acid derivatives) under dry dioxane with pyridine as a base .
  • Coupling reactions : Controlled temperature (reflux in AcOH) and stoichiometric ratios (1:1 for amine and tetrahydrofuran derivatives) to minimize side products .
  • Yield optimization : Adjust pH during purification (e.g., trituration with water) and employ high-vacuum drying to isolate the pure compound .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) be employed to characterize the structural features of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in solvents like CD3_3OD or DMSO-d6_6 to resolve chemical shifts for the furan (δ 6.5–7.5 ppm) and pyrazole (δ 7.0–8.5 ppm) protons. Acidic protons (carboxylic acid) appear downfield (~δ 12–14 ppm) .
  • X-ray crystallography : Crystallize the compound in a mixture of DCM/hexane to determine bond angles and confirm the spatial arrangement of the pyrazole-methyl-furan backbone .

Q. What are the key considerations for designing pharmacological assays to evaluate the compound’s efficacy against target proteins?

  • Methodological Answer :

  • Binding assays : Use surface plasmon resonance (SPR) or fluorescence quenching to measure dissociation constants (KdK_d). Pre-screen with molecular docking to identify potential binding pockets .
  • Activity assays : Employ enzyme-linked immunosorbent assays (ELISA) with recombinant proteins (e.g., kinases or receptors) to quantify inhibition rates. Include positive controls like Teneligliptin for pyrazole-based inhibitors .

Advanced Research Questions

Q. What methodologies are recommended for analyzing contradictory data in the compound’s biological activity assays, particularly in binding affinity studies?

  • Methodological Answer :

  • Data normalization : Account for pH-dependent UV absorbance shifts (e.g., λmax_{max} at 270 nm decreasing with pH) that may skew spectrophotometric readings .
  • Orthogonal validation : Cross-verify SPR results with isothermal titration calorimetry (ITC) to confirm enthalpy-driven binding. For inconsistent IC50_{50} values, repeat assays under varied ionic strengths (e.g., 0.1 M KCl) to stabilize protonation states .

Q. How can thermodynamic properties (e.g., enthalpy of fusion, Δfus_{fus}H) be experimentally determined, and what challenges arise due to thermal decomposition?

  • Methodological Answer :

  • Differential scanning calorimetry (DSC) : Measure Δfus_{fus}H by integrating the melting endotherm. For compounds prone to decomposition (e.g., oxidative degradation above 200°C), use inert atmospheres (N2_2) and rapid heating rates (10°C/min) .
  • Approximation methods : If decomposition occurs during melting, estimate Δfus_{fus}H using the relationship Δfus_{fus}S = 0.323 J/g·K, derived from structurally similar phenylfuran derivatives .

Q. What strategies mitigate side reactions during the functionalization of the furan ring in the synthesis of derivatives?

  • Methodological Answer :

  • Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to prevent nucleophilic attack during alkylation .
  • Catalyst selection : Use Pd/C or Cu(I) catalysts for regioselective coupling at the 5-position of the furan ring. Monitor reaction progress via TLC with ethyl acetate/hexane (3:7) .

Q. How do structural modifications (e.g., trifluoromethyl substitution) influence the compound’s bioactivity and physicochemical stability?

  • Methodological Answer :

  • Bioactivity : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance binding to hydrophobic pockets in target proteins. Compare IC50_{50} values of analogs using ANOVA to assess significance .
  • Stability : Assess hydrolytic stability via accelerated aging studies (40°C, 75% RH). Trifluoromethyl groups reduce hygroscopicity but may increase susceptibility to photodegradation—use amber glassware for storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.